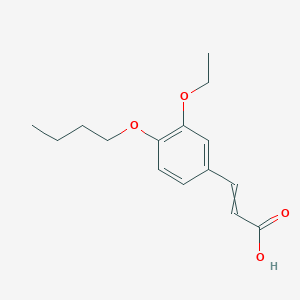

3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C15H20O4/c1-3-5-10-19-13-8-6-12(7-9-15(16)17)11-14(13)18-4-2/h6-9,11H,3-5,10H2,1-2H3,(H,16,17) |

InChI Key |

LNNVBZDXUPCOED-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=CC(=O)O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

A-Technical-Guide-to-3-(4-Butoxy-3-ethoxy-phenyl)-acrylic-acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid is a derivative of cinnamic acid, a class of organic compounds known for their wide-ranging therapeutic properties and presence in natural products.[1][2] Cinnamic acid and its derivatives have garnered significant attention in pharmacology and drug development due to their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anti-tumor effects.[3][4] This guide provides a comprehensive technical overview of this compound, including its chemical structure, synthesis, and potential applications, to support professionals in research and drug development.

Chemical-Structure-and-Physicochemical-Properties

The molecular structure of this compound features a phenyl ring substituted with butoxy and ethoxy groups, attached to an acrylic acid moiety. The trans or (E) configuration is generally the more stable and common isomer.[2] The physicochemical properties of a drug candidate are critical as they influence its absorption, distribution, metabolism, and excretion (ADME).[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2E)-3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid | N/A |

| Molecular Formula | C15H20O4 | N/A |

| Molecular Weight | 264.32 g/mol | N/A |

| CAS Number | 151539-70-5 | N/A |

Synthesis-and-Purification

The synthesis of this compound is commonly achieved through the Knoevenagel condensation reaction.[7][8] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid.[9]

Synthetic-Pathway:-Knoevenagel-Condensation

The reaction proceeds by condensing 4-butoxy-3-ethoxybenzaldehyde with malonic acid. The use of a weak base like piperidine in a solvent such as pyridine is a common modification, known as the Doebner modification, which facilitates the reaction and subsequent decarboxylation to yield the desired cinnamic acid derivative.[8][10]

Mechanism Insight:

-

Enolate Formation: The basic catalyst (piperidine) deprotonates malonic acid, forming a nucleophilic enolate ion.[7]

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-butoxy-3-ethoxybenzaldehyde.[7]

-

Dehydration & Decarboxylation: A dehydration step follows, forming a double bond, and the intermediate subsequently undergoes decarboxylation to yield the final acrylic acid product.[7]

Experimental-Protocol:-Synthesis-of-3-(4-Butoxy-3-ethoxy-phenyl)-acrylic-acid

-

Reactant Preparation: Dissolve 4-butoxy-3-ethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a suitable solvent like pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol to obtain the pure this compound.

Analytical-Characterization

Confirmation of the chemical structure and purity of the synthesized compound is achieved through various spectroscopic methods.[11]

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons, vinylic protons of the acrylic acid moiety, and aliphatic protons of the butoxy and ethoxy groups. The coupling constant between the vinylic protons can confirm the (E)-isomer.[12][13][14] |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, carbons of the aromatic ring, vinylic carbons, and aliphatic carbons of the ether groups.[12] |

| FTIR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C=C stretching of the alkene and aromatic ring, and C-O stretching of the ether linkages.[12] |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help to confirm the structure.[15] |

Potential-Pharmacological-Applications

Cinnamic acid and its derivatives are a well-studied class of compounds with a wide array of biological activities.[1][2] Their therapeutic potential stems from their ability to modulate various biological pathways.[3][4]

-

Anti-inflammatory Activity: Many cinnamic acid derivatives exhibit anti-inflammatory properties by inhibiting key signaling pathways such as NF-κB.[3][4]

-

Antimicrobial Properties: These compounds have shown efficacy against a range of pathogens, including bacteria and fungi, often by disrupting cell membranes or inhibiting essential enzymes.[2][4]

-

Anticancer Potential: Research has indicated that some derivatives can inhibit the proliferation of cancer cells and induce apoptosis.[2][4]

-

Antioxidant Effects: The phenolic structure of many cinnamic acid derivatives contributes to their ability to scavenge free radicals and reduce oxidative stress.[16]

The specific substitutions on the phenyl ring of this compound may enhance its lipophilicity, potentially improving its bioavailability and efficacy in these therapeutic areas.

Visualization-of-Synthetic-Workflow

Caption: Workflow for the synthesis and validation of this compound.

Conclusion

This compound represents a promising scaffold for drug discovery, building upon the established pharmacological profile of cinnamic acid derivatives. This guide has detailed its chemical properties, a reliable synthetic protocol via Knoevenagel condensation, and the analytical methods for its characterization. The diverse biological activities associated with this class of compounds make it a compelling candidate for further investigation in the development of new therapeutic agents.

References

-

Bentham Science Publishers. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Bentham Science Publishers. Available from: [Link].

-

yic.edu.et. Cinnamic Acid Knoevenagel Condensation Mechanism. yic.edu.et. Available from: [Link].

-

National Center for Biotechnology Information. Cinnamic Acid Derivatives and Their Biological Efficacy. National Center for Biotechnology Information. Available from: [Link].

-

MDPI. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. Available from: [Link].

-

Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. Available from: [Link].

-

insight-press.com. Cinnamic acid derivatives: A new chapter of various pharmacological activities. insight-press.com. Available from: [Link].

-

Royal Society of Chemistry. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. Available from: [Link].

-

Wikipedia. Knoevenagel condensation. Wikipedia. Available from: [Link].

-

Elsevier. Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry. Available from: [Link].

-

Royal Society of Chemistry. Supplementary Information. Royal Society of Chemistry. Available from: [Link].

-

National Center for Biotechnology Information. (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid. PubChem. Available from: [Link].

-

National Center for Biotechnology Information. (E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester. PubChem. Available from: [Link].

-

ResearchGate. Acrylic acid synthesis via 3‐HPA platform. ResearchGate. Available from: [Link].

-

ChemRxiv. Synthesis and styrene copolymerization of novel alkoxy ring-substituted octyl phenylcyanoacrylates. ChemRxiv. Available from: [Link].

-

National Center for Biotechnology Information. Highly Efficient Biobased Synthesis of Acrylic Acid. National Center for Biotechnology Information. Available from: [Link].

-

University of Nebraska–Lincoln. Structure Determination of Organic Compounds. University of Nebraska–Lincoln. Available from: [Link].

-

Organic Syntheses. 4-Phenylpyrrolidin-2-one. Organic Syntheses. Available from: [Link].

-

Pharmacy 180. Physicochemical Properties of the Drug. Pharmacy 180. Available from: [Link].

-

Pacific BioLabs. Physicochemical Properties. Pacific BioLabs. Available from: [Link].

-

ResearchGate. 1 H NMR spectra of (a) pure acrylic acid[17] and containing (b) 3 mol%... ResearchGate. Available from: [Link].

-

Research and Reviews. A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews. Available from: [Link].

-

ResearchGate. The infrared and NMR characteristic spectral data of synthesized substituted styryl 4- ethoxyphenyl ketones. ResearchGate. Available from: [Link].

-

SpectraBase. Acrylic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link].

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. pacificbiolabs.com [pacificbiolabs.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. bookpremiumfree.com [bookpremiumfree.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. bionmr.unl.edu [bionmr.unl.edu]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid | C11H12O4 | CID 7005005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to 3-(4-Butoxy-3-ethoxy-phenyl)-2-propenoic acid: Synthesis, Characterization, and Predicted Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Butoxy-3-ethoxy-phenyl)-2-propenoic acid, a substituted cinnamic acid derivative. While direct experimental data for this specific molecule is limited in public literature, this document extrapolates its chemical properties, potential synthesis routes, and predicted pharmacological activities based on the well-established characteristics of its structural analogs, namely cinnamic acid and other phenolic acid derivatives. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of this and related compounds.

Introduction: The Therapeutic Potential of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, forming the backbone of numerous natural products. [1]These molecules, characterized by a phenyl group attached to a propenoic acid moiety, have garnered significant interest in the scientific community due to their diverse pharmacological activities. [2]Cinnamic acid derivatives are known to exhibit a broad spectrum of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. [3][4][5] The specific compound of interest, 3-(4-Butoxy-3-ethoxy-phenyl)-2-propenoic acid, belongs to this promising class of molecules. Its structure, featuring a 3,4-disubstituted phenyl ring with butoxy and ethoxy groups, suggests a potential for unique physicochemical and biological properties. The presence of these alkoxy groups can significantly influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. [6][7] This guide will provide a detailed, albeit predictive, exploration of this compound, offering insights into its synthesis, characterization, and potential as a lead compound in drug discovery.

Chemical Identity and Predicted Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C15H20O4 | Based on the chemical structure. |

| Molecular Weight | 264.32 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Cinnamic acid and its simple derivatives are typically crystalline solids at room temperature. |

| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, acetone) | The presence of the butoxy and ethoxy groups increases lipophilicity, reducing water solubility. |

| Acidity (pKa) | Estimated to be around 4.5 - 5.0 | Similar to other cinnamic acid derivatives. |

Synthesis and Characterization

The synthesis of 3-(4-Butoxy-3-ethoxy-phenyl)-2-propenoic acid can be approached through established methods for preparing substituted cinnamic acids. The Knoevenagel condensation is a particularly relevant and widely used method. [8][9][10]

Proposed Synthesis Workflow: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. [8]For the synthesis of the target compound, the starting materials would be 3-ethoxy-4-butoxybenzaldehyde and malonic acid.

Caption: Proposed synthesis workflow for 3-(4-Butoxy-3-ethoxy-phenyl)-2-propenoic acid via Knoevenagel condensation.

Step-by-Step Protocol:

-

Reactant Preparation: Dissolve 3-ethoxy-4-butoxybenzaldehyde and a molar excess of malonic acid in a suitable solvent, such as pyridine.

-

Catalyst Addition: Add a catalytic amount of a weak base, like piperidine.

-

Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and acidify with a dilute mineral acid (e.g., HCl) to precipitate the crude product.

-

Purification: Collect the precipitate by filtration and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product.

Characterization Techniques

The structure and purity of the synthesized 3-(4-Butoxy-3-ethoxy-phenyl)-2-propenoic acid would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the molecular structure, including the confirmation of the trans configuration of the double bond (indicated by a large coupling constant, typically >15 Hz, for the vinylic protons). [11][12]* High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product and for quantitative analysis. [13][14][15][16][17]A reversed-phase C18 column with a mobile phase consisting of a mixture of acidified water and an organic solvent like acetonitrile or methanol would be suitable.

-

Mass Spectrometry (MS): MS would be used to determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.

Predicted Pharmacological Profile and Mechanism of Action

The pharmacological activities of 3-(4-Butoxy-3-ethoxy-phenyl)-2-propenoic acid can be predicted based on the known biological effects of its structural analogs, particularly phenolic acids and cinnamic acid derivatives. [4][18]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. [19][20]The presence of the phenolic hydroxyl group (after potential in-vivo dealkylation) and the conjugated double bond in the propenoic acid chain would likely confer significant antioxidant activity to the molecule. [21]

Caption: Predicted antioxidant mechanism of action.

Anti-inflammatory Activity

Many cinnamic acid derivatives and their esters have demonstrated anti-inflammatory properties. [22][23][24][25]This activity is often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the inflammatory cascade.

Other Potential Activities

Based on the broader class of chalcones and other cinnamic acid derivatives, 3-(4-Butoxy-3-ethoxy-phenyl)-2-propenoic acid may also exhibit:

-

Antimicrobial Activity: Cinnamic acid and its derivatives have been shown to possess antibacterial and antifungal properties. [5]* Anticancer Activity: Some chalcones and related compounds have demonstrated cytotoxic effects against various cancer cell lines. [26][27][28][29][30]* Antidiabetic Activity: Certain cinnamic acid derivatives have been reported to improve glucose metabolism. [4]

Bioavailability and Drug Development Considerations

A significant challenge in the development of phenolic compounds as therapeutic agents is their often-low bioavailability. [6][7][31][32][33]Factors such as poor aqueous solubility, gastrointestinal instability, and rapid metabolism can limit their systemic exposure. The butoxy and ethoxy substitutions on the phenyl ring of the target compound are likely to increase its lipophilicity, which may enhance its absorption across biological membranes. However, these groups may also be subject to metabolic cleavage in the liver.

Conclusion

While 3-(4-Butoxy-3-ethoxy-phenyl)-2-propenoic acid is not a well-characterized compound, its structural similarity to a class of molecules with proven and diverse biological activities makes it a compelling candidate for further investigation. This technical guide provides a predictive framework for its synthesis, characterization, and potential pharmacological profile, offering a solid starting point for researchers and drug development professionals. Experimental validation of these predictions is a necessary next step to unlock the full therapeutic potential of this and related novel cinnamic acid derivatives.

References

- Bioavailability of phenolic compounds: a major challenge for drug development?

- Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.

- Phenolic acids: Natural versatile molecules with promising therapeutic applications.

- Cinnamic acid derivatives: A new chapter of various pharmacological activities.

- Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applic

- Knoevenagel Condens

- Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review.

- Chalcone Derivatives: Promising Starting Points for Drug Design. Semantic Scholar.

- Review: dietary phenolic compounds, health benefits and bioaccessibility. SciELO.

- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.

- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.

- Role of the Encapsulation in Bioavailability of Phenolic Compounds. PMC - NIH.

- Antiinflammatory Activity of Cinnamic Acid Esters. MDPI.

- Antioxidant Activity of Phenolic Acids and Their Metabolites: Synthesis and Antioxidant Properties of the Sulfate Derivatives of Ferulic and Caffeic Acids and of the Acyl Glucuronide of Ferulic Acid.

- Cinnamic Acid Derivatives and Their Biological Efficacy. PMC.

- Targeting Inflammation with Conjugated Cinnamic Amides, Ethers and Esters.

- Recent Developments of Chalcones and Their Deriv

- Shahidi, F., & Peng, H. (2018). Bioaccessibility and bioavailability of phenolic compounds. Journal of Food Bioactives, 4, 11–68.

- Application Note: Quantification of Cinnamic Acid in Plant Extracts by High-Performance Liquid Chrom

- Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Derm

- Targeting Inflammation with Conjugated Cinnamic Amides, Ethers and Esters.

- Nagalakshmi, K., Diwakar, B. S., Govindh, B., Venu, R., Bhargavi, I., Prasanna Devi, T. J., Murthy, Y. L. N., & Siddaiah, V. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564.

- Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism.

- Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal.

- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis.

- Quantitation of cinnamaldehyde and cinnamic acid in blood by HPLC. PubMed.

- Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PMC.

- Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar.

- Phenolic Acids of Plant Origin—A Review on Their Antioxidant Activity In Vitro (O/W Emulsion Systems) Along with Their in Vivo Health Biochemical Properties. MDPI.

- Antiinflammatory Activity of Cinnamic Acid Esters.

- A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments.

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC.

- Lee, J., Lee, D., Park, J., Chae, S., & Lee, S. (2015). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Journal of Agricultural Chemistry and Environment, 4, 102-108.

- Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. RSC Publishing.

- 3,4-Dimethoxycinnamic acid synthesis. ChemicalBook.

- Separation of Cinnamic acid on Newcrom R1 HPLC column. SIELC Technologies.

- On the way to molecular optical switches: A solid-state NMR study of trans-cinnamic acids. TIB.

- SUPPLEMENTARY INFORM

- Multifunctional Cinnamic Acid Deriv

- 1 H NMR partial spectra (500 MHz) of cinnamic acid. A: Mixture of [2- 2...

- Acid-catalyzed, regioselective [3 + 3] annulation of enaminones and α-substituted cinnamic acids: access to 3,4-dihydropyridones and 2-piperidinones. Organic & Biomolecular Chemistry (RSC Publishing).

- What is NMR Spectroscopy.

- Synthesis and Hepatoprotective Activity of 3,4 Diacetyl; 3,4 Dibenzyl Caffeic and 4-(Dimethylamino)Cinnamic Acids.

- Structure Modification of Cinnamic Acid to (E)-1-(3,4- dihydroisoquinoline-2(1H)-yl)-3-phenylprop-2-en-1-one.

- Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI.PI*.

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Review: dietary phenolic compounds, health benefits and bioaccessibility [ve.scielo.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. asianpubs.org [asianpubs.org]

- 10. chemrj.org [chemrj.org]

- 11. edocs.tib.eu [edocs.tib.eu]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Quantitation of cinnamaldehyde and cinnamic acid in blood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]

- 16. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Separation of Cinnamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. eurekaselect.com [eurekaselect.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. jchemrev.com [jchemrev.com]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. Recent Developments of Chalcones and Their Derivatives in Medicinal Chemistry | Pharmaceuticals | MDPI [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Role of the Encapsulation in Bioavailability of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Bioaccessibility and bioavailability of phenolic compounds | Journal of Food Bioactives [isnff-jfb.com]

Advanced Technical Guide: Design, Synthesis, and Therapeutic Profiling of Dialkoxy Cinnamic Acid Derivatives

Part 1: Executive Directive & Strategic Value

The cinnamic acid scaffold represents a "privileged structure" in medicinal chemistry, capable of interacting with diverse biological targets. However, the specific subclass of Dialkoxy Cinnamic Acid Derivatives (DACADs) —characterized by the replacement of phenolic hydroxyls with alkoxy groups (e.g., methoxy, ethoxy)—offers a distinct pharmacokinetic advantage. Unlike their hydroxy-counterparts (e.g., Ferulic or Caffeic acid), DACADs exhibit enhanced lipophilicity, metabolic stability against glucuronidation, and improved blood-brain barrier (BBB) permeability.

This guide moves beyond generic descriptions. It provides a rigorous, self-validating framework for synthesizing 3,4-dimethoxycinnamic acid (3,4-DMCA) and elucidating its dual-mechanism action on the Nrf2/NF-

Part 2: Chemical Foundation & Structure-Activity Relationship (SAR)

The Pharmacophore Logic

The biological potency of DACADs is governed by the Michael acceptor moiety (

| Structural Feature | Mechanistic Impact | Optimization Strategy |

| Acts as an electrophile; reacts with cysteine residues (e.g., Keap1) via Michael addition. | Essential for Nrf2 activation. Do not reduce this bond. | |

| 3,4-Dialkoxy Pattern | Increases lipophilicity ( | Methoxy (-OMe) is optimal for metabolic stability; Ethoxy (-OEt) increases BBB penetration but may lower solubility. |

| Carboxylic Acid Tail | H-bond donor/acceptor; critical for binding to active sites (e.g., MMP-9 zinc domain). | Convert to hydroxamic acid for MMP inhibition or ester/amide for prodrug delivery. |

SAR Decision Matrix

-

Antioxidant Potency: 3,4-dihydroxy > 3-methoxy-4-hydroxy > 3,4-dimethoxy. Note: While free phenols are better radical scavengers in vitro, dialkoxy derivatives often show superior in vivo efficacy due to bioavailability.

-

Anticancer Specificity: Bulky alkoxy groups (e.g., benzyloxy) at the 4-position enhance cytotoxicity against specific cell lines (e.g., A-549) by steric occlusion in the target pocket.

Part 3: High-Fidelity Synthesis Protocol

We will utilize a Modified Knoevenagel Condensation . Unlike the classical pyridine/piperidine method which suffers from toxicity and difficult workup, this protocol uses DABCO (1,4-diazabicyclo[2.2.2]octane) as a base catalyst. This system is self-validating: the reaction completion is visually indicated by the cessation of

Reaction Scheme

Substrates: Veratraldehyde (3,4-dimethoxybenzaldehyde) + Malonic Acid Catalyst: DABCO Solvent: DMF (Dimethylformamide) or Ethanol (Green alternative)

Step-by-Step Methodology

Phase A: Reaction Setup

-

Stoichiometry: Charge a round-bottom flask with Veratraldehyde (1.0 equiv, e.g., 10 mmol) and Malonic Acid (2.0 equiv, 20 mmol).

-

Why: Excess malonic acid drives the equilibrium forward and accounts for decarboxylation.

-

-

Catalyst Addition: Add DABCO (0.2 equiv, 2 mmol).

-

Why: DABCO is a non-nucleophilic base that efficiently deprotonates malonic acid without forming side-product adducts.

-

-

Solvation: Add minimal DMF (2-3 mL per gram of aldehyde). Stir to dissolve.

Phase B: Thermal Activation

4. Heating: Heat the mixture to 100–110°C .

5. Monitoring: Observe vigorous bubbling (

- Checkpoint: If bubbling stops early (<30 min), temperature may be too low.

Phase C: Isolation & Purification 6. Quenching: Pour the hot reaction mixture slowly into ice-cold water (10x volume).

- Observation: A white to off-white precipitate (the cinnamic acid) should form immediately.

- Acidification: Acidify to pH 2–3 with 2M HCl to ensure the acid is protonated and fully precipitated.

- Filtration: Collect solid via vacuum filtration. Wash with cold water (3x) to remove residual DMF and DABCO.

- Recrystallization: Recrystallize from Ethanol/Water (4:1).

- Purity Check: Target Melting Point for 3,4-DMCA: 180–181°C .[1]

Synthesis Workflow Visualization

Figure 1: Optimized DABCO-mediated Knoevenagel synthesis workflow for dialkoxy cinnamic acids.

Part 4: Mechanistic Pharmacology (Nrf2/NF- B Axis)[2][3]

The therapeutic versatility of DACADs stems from their ability to act as a "molecular switch" between oxidative defense and inflammation.

Mechanism of Action

-

Nrf2 Activation (The "On" Switch): The electrophilic

-unsaturated ketone acts as a Michael acceptor, alkylating cysteine sensors (C151, C273, C288) on Keap1 . This disrupts the Keap1-Nrf2 complex, preventing Nrf2 ubiquitination.[2] Nrf2 translocates to the nucleus, binds the ARE (Antioxidant Response Element) , and upregulates Phase II enzymes (HO-1, NQO1). -

NF-

B Inhibition (The "Off" Switch): Simultaneously, DACADs inhibit the phosphorylation of I

Pathway Visualization

Figure 2: Dual-action mechanism: Nrf2 activation via Keap1 alkylation and NF-kB suppression.

Part 5: Therapeutic Profiling & Data

Comparative Biological Activity

The following data summarizes the potency of 3,4-dimethoxycinnamic acid (3,4-DMCA) relative to standard drugs.

| Therapeutic Area | Target / Assay | Compound | Activity (IC50 / % Inhibition) | Reference Standard |

| Inflammation | Carrageenan Paw Edema (Rat) | 3,4-DMCA (150 µmol/kg) | 34% Inhibition | Indomethacin (42% Inhibition) |

| Oncology | MMP-9 Inhibition (In silico/vitro) | Hydroxamate deriv. of 3,4-DMCA | N-Hydroxycinnalamide | |

| Metabolic | Lipid Lowering (Triton-induced) | 3,4-DMCA | 76% Cholesterol Reduction | Simvastatin (Comparable) |

| Neuroprotection | Prion Protein Binding ( | 3,4-DMCA | 400 nM | Resveratrol ( |

Experimental Validation Protocol: DPPH Radical Scavenging

To validate the antioxidant capacity of synthesized derivatives, use this standardized protocol.

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple color).

-

Treatment: Mix 1 mL of DPPH solution with 3 mL of test compound solution (range 10–200 µM in methanol).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm .

-

Calculation:

Self-Validation: A color change from purple to yellow indicates radical scavenging activity.

Part 6: References

-

Theodosis-Nobelos, P., et al. (2023).[3] "Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality."[1][3][4] Antioxidants, 12(7), 1436.[4] Link

-

Pandita, D., & Lather, V. (2022). "Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies." Biointerface Research in Applied Chemistry, 12. Link

-

Peyrot, C., et al. (2020). "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol." Molecules, 25(16). Link

-

Sova, M. (2012). "Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives." Mini-Reviews in Medicinal Chemistry, 12(8), 749-767. Link

-

ChemicalBook. "3,4-Dimethoxycinnamic acid Synthesis Protocols." Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Alkaloids as Natural NRF2 Inhibitors: Chemoprevention and Cytotoxic Action in Cancer [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Profile: 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic Acid

The following technical guide details the physicochemical characterization, synthesis, and application of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid , a specialized cinnamic acid derivative used in advanced polymerization catalysis and medicinal chemistry.

Molecular Weight & Synthetic Utility Guide

Executive Summary

This compound (CAS: 565181-83-1 ) is a lipophilic phenylpropanoid derivative characterized by a molecular weight of 264.32 g/mol .[1] Structurally, it consists of a cinnamic acid scaffold substituted with a butoxy group at the para position and an ethoxy group at the meta position.

While primarily utilized as a high-purity intermediate in the synthesis of PPAR dual agonists (glitazars) for metabolic disorders, recent industrial applications identify its role (and its aldehyde precursor) as an internal electron donor in Ziegler-Natta catalysts for High-Density Polyethylene (HDPE) production. This guide provides a self-validating workflow for its synthesis, characterization, and molecular weight verification.

Physicochemical Characterization

Precise molecular weight determination is critical for stoichiometry in polymerization catalysis and drug substance manufacturing.

Molecular Weight Data

| Property | Value | Verification Method |

| Molecular Formula | C₁₅H₂₀O₄ | Elemental Analysis / HRMS |

| Average Molecular Weight | 264.32 g/mol | Gravimetric Calculation |

| Monoisotopic Mass | 264.1362 Da | High-Resolution Mass Spectrometry (ESI+) |

| Exact Mass | 264.136159 Da | Theoretical Calculation |

Solubility & Lipophilicity

The presence of the C4-butoxy and C3-ethoxy chains significantly increases lipophilicity compared to unsubstituted cinnamic acid.

-

Predicted LogP: ~3.2 – 3.5

-

Solubility:

-

High: DMSO, DMF, Ethanol, Chloroform.

-

Moderate: Methanol, Ethyl Acetate.

-

Low/Insoluble: Water (requires pH > 8 for dissolution as carboxylate salt).

-

Synthetic Protocol (Self-Validating)

This protocol utilizes a Knoevenagel Condensation , the industry standard for generating cinnamic acid derivatives with high E-selectivity.

Precursor Preparation

Target: 4-Butoxy-3-ethoxybenzaldehyde (CAS: 93567-90-9)[2][3]

-

Starting Material: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).[4]

-

Reagent: 1-Bromobutane, Potassium Carbonate (

). -

Solvent: DMF.

-

Validation: Disappearance of phenolic -OH signal in IR (~3200 cm⁻¹) and shift in HPLC retention time.

Core Synthesis: Knoevenagel Condensation

Reaction: 4-Butoxy-3-ethoxybenzaldehyde + Malonic Acid

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 4-butoxy-3-ethoxybenzaldehyde and 2.0 eq of Malonic acid in Pyridine (5 vol).

-

Catalysis: Add 0.1 eq of Piperidine as the organocatalyst.

-

Reflux: Heat to 80–100°C for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion).

-

Work-up (Critical Step):

-

Cool the mixture to 0°C.

-

Slowly acidify with 6N HCl to pH < 2. The product will precipitate as a white/off-white solid.

-

Why? Pyridine must be neutralized to protonate the carboxylate and force precipitation.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) to remove unreacted aldehyde.

Synthetic Workflow Diagram

Caption: Logical flow for the conversion of Ethyl Vanillin to the target acrylic acid derivative via Knoevenagel condensation.

Analytical Validation Standards

To confirm the Molecular Weight and structural identity, the following spectroscopic signals are diagnostic.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

Carboxylic Acid:

12.0–12.5 ppm (Broad singlet, 1H, -COOH ). -

Alkene (Trans): Two doublets with coupling constant

Hz , indicating E-geometry.- 7.55 ppm (d, 1H, Ar-CH =).

- 6.45 ppm (d, 1H, =CH -COOH).

-

Aromatic Region:

7.0–7.3 ppm (Multiplet, 3H). -

Alkoxy Chains:

-

Ethoxy: Quartet (~4.1 ppm) and Triplet (~1.3 ppm).

-

Butoxy: Triplet (~4.0 ppm), Multiplets (1.7, 1.4 ppm), Triplet (0.9 ppm).

-

Mass Spectrometry (ESI-MS)

-

Mode: Negative Ion Mode (ESI-).

-

Target Ion:

-

Expected m/z: 263.13.

-

Interpretation: A peak at 263.13 confirms the MW of 264.32. Absence of 219 (ethoxy-only) or 247 (butoxy-only) confirms correct dialkylation.

Applications in R&D

Medicinal Chemistry (PPAR Agonists)

This molecule serves as the "tail" fragment for dual PPAR

-

Mechanism: The alkoxy-substituted phenyl ring mimics the lipophilic domain required for binding to the PPAR ligand-binding pocket.

Polymer Catalysis (Ziegler-Natta)

Recent patent literature identifies alkoxy-benzaldehydes and their acrylic acid derivatives as internal electron donors in magnesium-titanium based catalysts.

-

Function: They regulate the stereospecificity of propylene/ethylene polymerization.

-

Impact: Improves the isotacticity and molecular weight distribution of the resulting polymer.

References

-

BLD Pharm. (2024). This compound Product Analysis. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Abscisic Acid (Isomer C15H20O4) Mass Spectrometry Data. Retrieved from

-

Google Patents. (2021). Method for Producing Catalyst for Synthesis of High Density Polyethylene (KR102287924B1). Mentions 4-butoxy-3-ethoxybenzaldehyde as electron donor. Retrieved from

-

PubChem. (2024). Compound Summary: Cinnamic Acid Derivatives. Retrieved from

Sources

- 1. 790263-61-5,4-allyl-5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE (60632-40-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 51301-87-2,4-butoxy-3-methoxybenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 3-Ethoxy-4-hydroxybenzaldehyde (121-32-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

The Emergence of Alkoxy-Substituted Acrylic Acids: A Technical Guide to Therapeutic Innovation

Introduction: A New Frontier in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer both therapeutic efficacy and synthetic versatility is paramount. Among the classes of compounds demonstrating significant promise are the alkoxy-substituted acrylic acids and their derivatives, particularly those based on the cinnamic acid backbone. These molecules, characterized by an acrylic acid moiety and an alkoxy-substituted phenyl ring, have emerged as privileged structures in medicinal chemistry.[1][2] Their prevalence in nature, coupled with their amenability to synthetic modification, has positioned them as key candidates for tackling a spectrum of human diseases, including cancer, metabolic disorders, and inflammatory conditions.[3][4]

This technical guide provides an in-depth exploration of the therapeutic potential of this chemical class. Moving beyond a simple catalogue of activities, we will dissect the core mechanisms of action, provide validated experimental workflows for their evaluation, and present a framework for their rational design and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of alkoxy-substituted acrylic acids in their therapeutic programs.

Chapter 1: The Twin Pillars of Activity: Key Mechanistic Pathways

The therapeutic utility of alkoxy-substituted acrylic acids is primarily anchored to their ability to modulate two critical cellular signaling hubs: G-protein coupled receptors (GPCRs) and histone deacetylases (HDACs). Understanding these interactions is fundamental to appreciating their potential.

GPR109A Agonism: A Gateway to Metabolic and Anti-Inflammatory Control

GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) is a Gi protein-coupled receptor highly expressed in adipocytes and various immune cells, including macrophages.[5] Its activation is a key event in mediating metabolic and anti-inflammatory signals.

Mechanism of Action: Alkoxy-substituted acrylic acid derivatives, acting as agonists, bind to GPR109A. This binding event triggers a conformational change in the receptor, leading to the activation of its associated heterotrimeric Gi protein. The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[5][6] This enzymatic inhibition leads to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[1][5] The reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), which in turn modulates downstream effectors involved in lipolysis and inflammation.[5]

Furthermore, GPR109A can signal through a G-protein-independent pathway involving β-arrestin proteins.[6][7] Ligand binding can promote the recruitment of β-arrestin to the receptor, initiating a distinct set of signals, including the activation of the ERK/MAP kinase pathway.[8][9] This dual-signaling capability introduces the concept of "biased agonism," where a compound may preferentially activate either the Gi or the β-arrestin pathway, offering a sophisticated strategy for designing drugs with improved therapeutic windows.[10]

Signaling Pathway: GPR109A Activation

Caption: Canonical Gi and β-arrestin signaling pathways activated by GPR109A agonists.

HDAC Inhibition: Epigenetic Reprogramming for Anti-Cancer Activity

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[3] This action generally leads to chromatin compaction and transcriptional repression. The dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a powerful class of anti-neoplastic agents.[3]

Mechanism of Action: Many acrylic acid derivatives, particularly cinnamic hydroxamic acids, function as potent HDAC inhibitors.[11] They typically feature a zinc-binding group (like hydroxamic acid) that chelates the zinc ion in the HDAC active site, blocking its enzymatic function.[12]

The consequences of HDAC inhibition are profound:

-

Histone Hyperacetylation: Increased acetylation of histone tails neutralizes their positive charge, leading to a more relaxed chromatin structure. This "euchromatin" state allows transcription factors to access DNA, reactivating the expression of silenced tumor suppressor genes, such as the cell cycle inhibitor p21.[4][13]

-

Non-Histone Protein Acetylation: A critical non-histone target is the tumor suppressor protein p53. HDAC inhibition leads to p53 hyperacetylation, which enhances its stability and transcriptional activity.[13][14] Activated p53 then drives the expression of pro-apoptotic target genes like PUMA and Bax, pushing the cancer cell towards programmed cell death (apoptosis).[2][3]

-

Induction of Apoptosis: By upregulating pro-apoptotic proteins (Bax, Bim) and downregulating anti-apoptotic proteins (Bcl-2), HDAC inhibitors shift the cellular balance in favor of apoptosis, a key mechanism for their cancer-killing effects.[3][15]

Signaling Pathway: HDAC Inhibition

Caption: HDAC inhibition leads to hyperacetylation of histones and p53, inducing apoptosis.

Chapter 2: Preclinical Evaluation Workflow: A Self-Validating Approach

The successful development of a therapeutic agent hinges on a rigorous and logical preclinical evaluation pipeline. The following section outlines a validated workflow for characterizing alkoxy-substituted acrylic acids, emphasizing the causality behind each step and the inclusion of essential controls for data integrity.

Workflow: From Compound to Candidate

Caption: A typical preclinical workflow for the development of acrylic acid derivatives.

Protocol: Fluorometric HDAC Inhibition Assay

This protocol describes a robust method for determining the half-maximal inhibitory concentration (IC50) of a test compound against HDAC enzymes.[12][16]

-

Principle: An acetylated fluorogenic substrate is incubated with an HDAC enzyme source (e.g., HeLa nuclear extract or recombinant HDAC). If the inhibitor is ineffective, HDAC deacetylates the substrate. A developer solution is then added, which specifically processes the deacetylated substrate to release a fluorophore. The fluorescence intensity is therefore inversely proportional to the HDAC inhibitory activity of the test compound.

-

Materials:

-

Test Compounds (dissolved in DMSO)

-

HDAC Inhibitor Drug Screening Kit (e.g., Abcam ab283378 or similar) containing:

-

HDAC Substrate

-

HeLa Nuclear Extract (or recombinant HDAC)

-

Lysine Developer

-

Assay Buffer

-

Positive Control Inhibitor (e.g., Trichostatin A)

-

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)

-

-

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in Assay Buffer. A typical starting concentration is 100 µM, diluted in 10 steps. Also prepare wells for a "No Inhibitor" (negative) control (DMSO vehicle) and a "Positive Control" inhibitor.

-

Reaction Setup: To each well of the 96-well plate, add reagents in the following order:

-

50 µL of Assay Buffer

-

X µL of diluted test compound/control

-

Y µL of HeLa Nuclear Extract (volume as per kit instructions)

-

Z µL of HDAC Substrate

-

Scientist's Note: The final volume should be consistent across all wells. The reaction is typically initiated by the addition of the substrate.

-

-

Incubation: Mix the plate gently and incubate at 37°C for 30-60 minutes.

-

Rationale: This allows the HDAC enzyme to process the substrate. The incubation time should be optimized to ensure the "No Inhibitor" control signal is robust but not saturated.

-

-

Development: Add 50 µL of Lysine Developer to each well.

-

Second Incubation: Incubate the plate at room temperature for 15-20 minutes, protected from light.

-

Rationale: This step allows the developer to react with the deacetylated substrate and generate the fluorescent signal.

-

-

Measurement: Read the fluorescence on a microplate reader (Ex/Em = 360/460 nm).

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data: Set the "No Inhibitor" control as 100% activity and the highest concentration of the positive control as 0% activity.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

-

Protocol: GPR109A Functional cAMP Assay

This protocol measures a compound's ability to act as a GPR109A agonist by quantifying the inhibition of forskolin-stimulated cAMP production.[17]

-

Principle: GPR109A is a Gi-coupled receptor. Its activation inhibits adenylyl cyclase, reducing cAMP levels. In this assay, cells expressing GPR109A are first stimulated with forskolin, a potent activator of adenylyl cyclase, which causes a large increase in intracellular cAMP. An effective GPR109A agonist will counteract this effect, leading to a dose-dependent decrease in the measured cAMP concentration.

-

Materials:

-

CHO-K1 cells stably expressing human GPR109A

-

Assay Medium (e.g., MEM with 2% charcoal-stripped serum)

-

Stimulation Buffer (e.g., HBSS) supplemented with a phosphodiesterase (PDE) inhibitor like IBMX (500 µM).

-

Forskolin solution

-

Test Compounds (dissolved in DMSO)

-

Positive Control Agonist (e.g., Nicotinic Acid)

-

cAMP Detection Kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Poly-D-Lysine coated 96-well or 384-well plates

-

-

Methodology:

-

Cell Plating: Seed the GPR109A-expressing CHO-K1 cells into the coated microplate at a pre-optimized density (e.g., 10,000 cells/well) and incubate overnight at 37°C, 5% CO2.[18]

-

Rationale: Allowing cells to adhere overnight ensures a healthy, responsive monolayer for the assay.

-

-

Compound Preparation: Prepare serial dilutions of the test compound and positive control in Stimulation Buffer. Also prepare a "Vehicle" control (DMSO in buffer) and a "Forskolin Only" control.

-

Agonist Stimulation: Carefully remove the culture medium from the cells. Add the diluted test compounds/controls to the respective wells. Incubate for 15-30 minutes at room temperature.

-

Forskolin Challenge: Add a pre-determined concentration of forskolin (e.g., 5 µM final concentration) to all wells except the "basal" control. Incubate for another 30 minutes at room temperature.[17]

-

Scientist's Note: The PDE inhibitor (IBMX) in the buffer is critical. It prevents the enzymatic degradation of cAMP, ensuring the signal accumulates to a detectable level.

-

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP detection kit.

-

Data Analysis:

-

The signal (e.g., HTRF ratio) is inversely proportional to the cAMP concentration.

-

Normalize the data: Set the "Forskolin Only" control as 0% inhibition and the maximal inhibition by the positive control as 100% inhibition.

-

Plot the percent inhibition versus the log of the agonist concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

-

-

Chapter 3: Data Interpretation and Structure-Activity Relationships

The ultimate goal of the preclinical workflow is to generate robust data that informs the iterative process of drug design. Summarizing quantitative data in a clear, tabular format is essential for comparing analogs and discerning structure-activity relationships (SAR).

Representative Data: Target Potency

The tables below present hypothetical but realistic data for two series of alkoxy-substituted acrylic acid analogs targeting HDAC1 and GPR109A, respectively.

Table 1: HDAC1 Inhibitory Activity of Cinnamic Hydroxamic Acid Analogs

| Compound ID | R1 (Alkoxy Group) | R2 (Position) | IC50 (nM) vs. HDAC1 |

| SAHA (Control) | - | - | 142 |

| Cpd-1a | -H | - | >10,000 |

| Cpd-1b | 4-OCH3 | Phenyl | 85 |

| Cpd-1c | 3,4-(OCH3)2 | Phenyl | 42 |

| Cpd-1d | 3,4,5-(OCH3)3 | Phenyl | 25 |

| Cpd-1e | 4-OCH3 | Naphthyl | 15 |

Data inspired by literature findings.[11][19]

SAR Insights:

-

The unsubstituted phenyl ring (Cpd-1a) is inactive, highlighting the importance of the alkoxy substituents.

-

Adding a methoxy group at the 4-position (Cpd-1b) confers potent activity.

-

Increasing the number of electron-donating methoxy groups (Cpd-1c, Cpd-1d) enhances inhibitory potency, suggesting a favorable interaction in the "cap" region of the HDAC active site.[11]

-

Extending the aromatic system from phenyl to naphthyl (Cpd-1e) further increases potency, likely due to enhanced hydrophobic interactions.

Table 2: GPR109A Agonist Activity of Phenylacrylic Acid Analogs

| Compound ID | R1 (Substitution) | EC50 (nM) - cAMP Inhibition |

| Nicotinic Acid (Control) | Pyridine-3-carboxylic acid | 100 |

| β-OH Butyrate (Endogenous) | - | ~750,000 |

| Cpd-2a | 3-Phenylacrylic acid | >50,000 |

| Cpd-2b | 3-(4-Methoxyphenyl)acrylic acid | 8,500 |

| Cpd-2c | 3-(4-Ethoxyphenyl)acrylic acid | 5,200 |

| Cpd-2d | 3-(4-Propoxyphenyl)acrylic acid | 2,100 |

Data inspired by literature findings.[20][21]

SAR Insights:

-

The basic phenylacrylic acid scaffold (Cpd-2a) has very low activity compared to the endogenous and control ligands.

-

Addition of a 4-methoxy group (Cpd-2b) significantly improves agonist potency.

-

Increasing the length and lipophilicity of the alkoxy chain from methoxy to ethoxy (Cpd-2c) and propoxy (Cpd-2d) leads to a progressive increase in potency. This suggests the presence of a hydrophobic pocket in the GPR109A ligand-binding domain that can be exploited for improved affinity.

Conclusion and Future Directions

Alkoxy-substituted acrylic acids represent a versatile and highly druggable chemical class with validated therapeutic potential. Their ability to potently and selectively modulate key disease targets like GPR109A and HDACs provides a solid foundation for developing novel treatments for metabolic diseases, cancer, and inflammatory disorders. The experimental workflows and mechanistic insights detailed in this guide offer a robust framework for advancing these compounds from initial hits to viable preclinical candidates.

Future research should focus on exploring biased agonism at GPR109A to separate therapeutic effects from side effects, as well as developing isoform-selective HDAC inhibitors to minimize off-target toxicities. The continued application of rational design, informed by rigorous biological evaluation, will undoubtedly unlock the full potential of this remarkable chemical scaffold.

References

-

Specific acetylation of p53 by HDAC inhibition prevents DNA damage-induced apoptosis in neurons. PubMed. [Link]

-

Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PMC. [Link]

-

HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. MDPI. [Link]

-

Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells. PMC. [Link]

-

GPR109A and Vascular Inflammation. PMC. [Link]

-

Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70. PMC. [Link]

-

Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. ResearchGate. [Link]

-

Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. [Link]

-

Involvement of p53 Acetylation in Growth Suppression of Cutaneous T-Cell Lymphomas Induced by HDAC Inhibition. PubMed. [Link]

-

Histone deacetylase inhibitors and cell death. PMC. [Link]

-

Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PMC. [Link]

-

Therapeutic potential of β-arrestin- and G protein-biased agonists. PMC. [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]

-

Epigenetic Targeting of Autophagy via HDAC Inhibition in Tumor Cells: Role of p53. MDPI. [Link]

-

Cinnamon extracts, trans-cinnamaldehyde and trans-cinnamic acid inhibit HDAC 1 activity. PubMed. [Link]

-

Conformational change in β-arrestin2 upon activation of GPR109A. ResearchGate. [Link]

-

The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PMC. [Link]

-

The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]

-

Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. Frontiers. [Link]

-

Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. PubMed. [Link]

-

cAMP Assay Protocol. BPS Bioscience. [Link]

-

Inhibition of forskolin-stimulated cAMP in stably transfected CHO-K1 cells. ResearchGate. [Link]

Sources

- 1. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific acetylation of p53 by HDAC inhibition prevents DNA damage-induced apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity | MDPI [mdpi.com]

- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]

- 10. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Cinnamon extracts, trans-cinnamaldehyde and trans-cinnamic acid inhibit HDAC 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Technical Safety & Handling Guide: 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid

[1]

Chemical Identity & Structural Context

This compound is a lipophilic derivative of cinnamic acid, characterized by a phenyl ring substituted with ethoxy and butoxy groups. It is frequently utilized as an intermediate in the synthesis of metabolic disease therapeutics (e.g., PPAR agonists) and other bioactive molecules.

| Property | Data |

| IUPAC Name | (2E)-3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid |

| Common Name | This compound |

| Catalog IDs | Santa Cruz: sc-344398; Combi-Blocks: JH-7722 |

| Molecular Formula | C₁₅H₂₀O₄ |

| Molecular Weight | 264.32 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Low in water; Soluble in DMSO, Methanol, Ethanol, Chloroform |

| LogP (Predicted) | ~3.5 – 4.0 (Highly Lipophilic) |

Structural Analysis (Graphviz)

The following diagram visualizes the functional groups and their implications for reactivity and safety.

Figure 1: Structural dissection of this compound highlighting reactive centers.[1]

Hazard Identification (GHS Classification)

Note: As a research chemical, specific toxicological data may be limited.[1] The following classification is derived from Read-Across methodology using structural analogs (e.g., 3,4-dimethoxycinnamic acid).

Signal Word: WARNING

| Hazard Class | Hazard Statement | Code | Mechanism |

| Skin Irritation | Causes skin irritation.[1] | H315 | Acidic functionality + Lipophilic penetration. |

| Eye Irritation | Causes serious eye irritation. | H319 | Direct protonation of mucosal membranes. |

| STOT - SE | May cause respiratory irritation.[1] | H335 | Inhalation of fine dust; acrylic moiety irritation. |

| Sensitization | May cause an allergic skin reaction. | H317 | Predicted: Alpha-beta unsaturated system acts as a Michael acceptor for skin proteins.[1] |

Experimental Handling & Storage Protocols

A. Storage Integrity

-

Temperature: Store at +2°C to +8°C (Refrigerate). Long-term storage at -20°C is preferred to prevent slow polymerization or decarboxylation.[1]

-

Atmosphere: Store under Inert Gas (Nitrogen or Argon) .[1] The electron-rich aromatic ring makes it susceptible to slow oxidation over time.[1]

-

Light: Protect from light. The acrylic double bond is photosensitive and can undergo E/Z isomerization or [2+2] cycloaddition (dimerization) upon UV exposure.[1]

B. Solubilization Protocol (For Biological Assays)

Due to the hydrophobic butoxy tail, aqueous solubility is poor. Follow this step-by-step method for cellular assays:

-

Primary Stock: Dissolve in 100% DMSO to create a 10–50 mM stock solution. Vortex until clear.

-

Aliquot: Aliquot into light-protective amber tubes to avoid freeze-thaw cycles.

-

Working Solution: Dilute the DMSO stock into the culture medium. Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.

-

Tip: If precipitation occurs upon addition to media, pre-dilute in warm ethanol (if compatible) or use a carrier protein (BSA).[1]

-

Emergency Response Workflow

In the event of exposure, immediate action is required to mitigate the acidic and irritant properties of the compound.

Figure 2: Standard Operating Procedure (SOP) for emergency response.

Synthesis & Application Context

Understanding the synthesis pathway aids in identifying potential impurities (e.g., residual aldehydes or catalysts).

Synthesis Logic (Knoevenagel Condensation)

This compound is typically synthesized via the condensation of 4-butoxy-3-ethoxybenzaldehyde with malonic acid (or malonic acid esters) in the presence of a base (piperidine/pyridine).[1]

-

Precursor 1: 4-Butoxy-3-ethoxybenzaldehyde (CAS 93567-90-9).[1]

-

Reaction: Knoevenagel Condensation

Decarboxylation. -

Impurities: Trace amounts of the aldehyde precursor may remain. Aldehydes are sensitizers; therefore, purity verification (HPLC/NMR) is critical before biological use.[1]

Drug Development Relevance

This structural motif (Alkoxy-substituted Cinnamic Acid) is a "privileged scaffold" in medicinal chemistry, often acting as:

-

PPAR Agonist Intermediate: The lipophilic tail mimics fatty acids, allowing the molecule to bind to Peroxisome Proliferator-Activated Receptors (PPARs) involved in lipid metabolism.[1]

-

Antioxidant: The phenolic nature (if dealkylated metabolically) can scavenge free radicals.

-

Matrix Metalloproteinase (MMP) Inhibitor: Cinnamic acid derivatives often chelate Zinc in MMP active sites.

References

-

Santa Cruz Biotechnology. (n.d.).[2] this compound (Catalog sc-344398).[1] Retrieved from [1]

-

Combi-Blocks. (n.d.). Product JH-7722 Data Sheet.[1] Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Cinnamic Acid Derivatives. (General safety read-across for CAS 79-10-7 and analogs). Retrieved from

-

ECHA (European Chemicals Agency). C&L Inventory: Cinnamic Acid. (Used for H-code validation).[1] Retrieved from [1]

Sources

- 1. Cinnamic acid, 4-hydroxy-3-methoxy-, (5-hydroxy-2-hydroxymethyl-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-(6-methyl-3,4,5-trihydroxytetrahydropyran-2-yloxy)tetrahydropyran-3-yl) ester | C31H40O15 | CID 5369484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Santa Cruz Biotechnology, Inc. - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid via Knoevenagel-Doebner Condensation

Introduction & Application Context

3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid is a functionalized cinnamic acid derivative. In drug discovery, this specific scaffold often serves as a lipophilic tail in the design of PPAR (Peroxisome Proliferator-Activated Receptor) agonists, such as glitazars, used in metabolic disorder treatments. It is also utilized in material science for synthesizing liquid crystal mesogens due to its rigid core and flexible alkyl chains.

This guide details the synthesis of this molecule using the Doebner Modification of the Knoevenagel condensation.[1][2] Unlike the standard Knoevenagel reaction which often stops at the ester or nitrile stage, the Doebner modification utilizes malonic acid in pyridine to facilitate a one-pot condensation-decarboxylation sequence, directly yielding the

Retrosynthetic Analysis

The target molecule is disconnected at the alkene bond, revealing two primary precursors:

-

Electrophile: 4-Butoxy-3-ethoxybenzaldehyde (CAS: 93567-90-9).[3]

-

Nucleophile: Malonic acid (Propanedioic acid).

Mechanistic Insight

To optimize yield and purity, one must understand the catalytic cycle. The reaction proceeds through an enolization-aldol-elimination-decarboxylation sequence.

Key Mechanistic Features:

-

Base Role: Piperidine acts as the organocatalyst, generating the reactive enolate of malonic acid. Pyridine serves as the solvent and a thermodynamic sink to drive decarboxylation.

-

Stereoselectivity: The reaction thermodynamically favors the (

)-isomer (trans) due to steric minimization during the dehydration step of the aldol intermediate. -

Decarboxylation: Thermal decarboxylation occurs on the intermediate dicarboxylic acid, driven by the relief of steric strain and the formation of the conjugated system.

Diagram 1: Reaction Mechanism Pathway[4]

Caption: Mechanistic flow from enolate formation to final decarboxylation yielding the trans-acrylic acid.

Experimental Protocol

Materials & Reagents

-

Precursor: 4-Butoxy-3-ethoxybenzaldehyde (1.0 eq)

-

Reagent: Malonic acid (2.0 eq) - Excess ensures complete consumption of the expensive aldehyde.

-

Solvent: Pyridine (anhydrous, 5.0 - 10.0 volumes)

-

Catalyst: Piperidine (0.1 eq)

-

Workup: Hydrochloric acid (6M and 1M), Ethanol (for recrystallization).

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 4-Butoxy-3-ethoxybenzaldehyde (10.0 g, 45.0 mmol).

-

Add Malonic acid (9.36 g, 90.0 mmol).

-

Add Pyridine (50 mL). The solids may not dissolve immediately.

-

Add Piperidine (0.45 mL, catalytic) via syringe.

Step 2: Reaction Execution

-

Heat the mixture to reflux (100–115 °C) under an inert atmosphere (

or Ar) if possible, though the reaction is generally air-tolerant. -

Observation: Vigorous evolution of

gas will be observed as the reaction progresses. -

Maintain reflux for 4–6 hours .

-

Checkpoint: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (

) should disappear, and a lower

-

Step 3: Quench and Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture slowly into a beaker containing ice-cold water (200 mL) and concentrated HCl (60 mL) .

-

Critical: The pH must be brought to

to ensure the pyridine is protonated (solubilized) and the product is fully protonated (precipitated).

-

-

Stir the resulting slurry vigorously for 30 minutes. The product should precipitate as a white to off-white solid.[4]

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake with water (

mL) to remove residual pyridine hydrochloride.

Step 4: Purification

-

Recrystallization: Transfer the crude solid to an Erlenmeyer flask.

-

Dissolve in a minimum amount of boiling Ethanol (95%) .

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

-

Filter the crystals and dry in a vacuum oven at 50°C for 12 hours.

Diagram 2: Synthesis Workflow

Caption: Operational workflow for the synthesis and purification of the target acrylic acid.

Analytical Validation & Expected Data

To ensure the trustworthiness of the protocol, the isolated product must be validated against specific criteria.

Expected Yield

-

Typical Yield: 75% – 85%

-

Appearance: White crystalline needles or powder.

NMR Characterization (Self-Validation)

The

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Value |

| -COOH | 11.0 – 12.5 | Broad Singlet | 1H | Confirms carboxylic acid. |

| Alkene ( | 7.65 – 7.75 | Doublet ( | 1H | Critical: |

| Aromatic Ring | 7.05 – 7.20 | Multiplet | 3H | 1,3,4-substitution pattern. |

| Alkene ( | 6.25 – 6.35 | Doublet ( | 1H | Coupled to |

| Ethoxy (-OCH | 4.15 | Quartet | 2H | Confirms ethoxy group. |

| Butoxy (-OCH | 4.05 | Triplet | 2H | Confirms butoxy attachment. |

| Alkyl Chain | 1.40 – 1.85 | Multiplets | 7H | Remaining butyl/ethyl protons. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete decarboxylation or loss during workup. | Ensure reflux time is sufficient ( |

| Oily Product | Impurities (cis-isomer or solvent). | Recrystallize from Ethanol/Water (9:1) instead of pure Ethanol. Scratch the flask to induce nucleation. |

| Pyridine Smell | Inefficient washing. | The final solid retains pyridine. Wash with dilute HCl (1M) again, then water, before drying. |

References

-

Doebner Modification Mechanism: Jones, G.[1][5] "The Knoevenagel Condensation."[1][4] Organic Reactions, 2011 , Vol 15. Link

- General Protocol for Alkoxy-Cinnamic Acids: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.

-

Synthesis of Cinnamic Acid Derivatives: Sinha, A. K., et al. "Green and efficient synthesis of cinnamic acids." Journal of Natural Products, 2007 , 70(2). Link

-

Precursor Properties (4-Butoxy-3-ethoxybenzaldehyde): PubChem Compound Summary for CID 13649666. Link

Sources

- 1. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Knoevenagel Condensation [organic-chemistry.org]

- 3. 93567-90-9 Cas No. | 4-Butoxy-3-ethoxybenzaldehyde | Matrix Scientific [matrixscientific.com]

- 4. scholars.fhsu.edu [scholars.fhsu.edu]

- 5. researchgate.net [researchgate.net]

Application Note: Protocol for Doebner Modification of 4-Butoxy-3-Ethoxybenzaldehyde

Executive Summary

This application note details the optimized protocol for the synthesis of 3-(4-butoxy-3-ethoxyphenyl)acrylic acid using the Doebner modification of the Knoevenagel condensation. Unlike the standard Knoevenagel reaction which typically employs diesters (e.g., diethyl malonate) requiring subsequent hydrolysis, the Doebner modification utilizes malonic acid in pyridine. This facilitates a one-pot condensation-decarboxylation sequence, directly yielding the

This specific substrate, 4-butoxy-3-ethoxybenzaldehyde , features two electron-donating alkoxy groups. While these groups stabilize the aromatic ring, they reduce the electrophilicity of the carbonyl carbon compared to nitro- or halo-substituted benzaldehydes. Consequently, thermodynamic forcing (reflux) and catalytic activation (piperidine) are critical for high conversion.

Scientific Foundation & Mechanism

Mechanistic Insight

The reaction proceeds through a pyridine-mediated enolization of malonic acid, followed by nucleophilic attack on the aldehyde. The distinguishing feature of the Doebner modification is the in situ decarboxylation.

-

Activation: Piperidine (secondary amine) forms a transient iminium ion with the aldehyde (catalytic cycle) or acts as a general base to deprotonate malonic acid.

-

Condensation: The malonate enolate attacks the carbonyl, forming an aldol-like intermediate.

-

Elimination: Dehydration yields the benzylidene malonic acid intermediate.

-

Decarboxylation: Thermal driving force in pyridine results in the loss of

, driven by the formation of the conjugated styryl system.

Pathway Visualization

Figure 1: Mechanistic pathway of the Doebner modification highlighting the critical decarboxylation step.

Materials and Equipment

Reagents

| Reagent | Role | Stoichiometry | Purity Requirement |

| 4-Butoxy-3-ethoxybenzaldehyde | Limiting Reagent | 1.0 equiv | >97% (HPLC) |

| Malonic Acid | Nucleophile | 2.0 - 2.5 equiv | >99% (Dry) |

| Pyridine | Solvent / Base | 3-5 Vol (mL/g) | Anhydrous |

| Piperidine | Catalyst | 0.05 - 0.1 equiv | Reagent Grade |

| Hydrochloric Acid (6M) | Quenching Agent | Excess | Technical Grade |

Equipment

-

Round-bottom flask (RBF) with 2-neck or 3-neck configuration.

-

Reflux condenser with drying tube (CaCl

) or -

Magnetic stir bar and oil bath (capable of 120°C).

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Reaction Setup

-

Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-butoxy-3-ethoxybenzaldehyde (1.0 equiv) and malonic acid (2.2 equiv).

-

Note: Excess malonic acid is required to drive the equilibrium forward and account for thermal decomposition of the acid itself.

-

-

Solvation: Add Pyridine (anhydrous, ~4 mL per gram of aldehyde). Stir until the solids are mostly dissolved.

-

Catalysis: Add Piperidine (0.1 equiv) dropwise.

-

Observation: A slight exotherm or color change (yellowing) may occur due to imine formation.

-

Reaction Phase

-

Reflux: Attach the condenser and heat the mixture to reflux (Pyridine b.p. 115°C).

-

Duration: Maintain reflux for 4 to 6 hours .

-

Process Control: Carbon dioxide evolution (bubbling) will be observed initially. The reaction is considered complete when CO

evolution ceases and TLC indicates consumption of the aldehyde.

-

-

Monitoring (TLC):

-

Mobile Phase: Hexane:Ethyl Acetate (7:3) or DCM:MeOH (95:5).

-

Visualization: UV (254 nm). The product acid will likely streak on silica or remain at the baseline unless the eluent is acidified (add 1% Acetic Acid to eluent).

-

Workup and Isolation

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Quenching/Precipitation: Pour the reaction mixture slowly into a beaker containing ice-cold water mixed with concentrated HCl (Target pH < 2).

-

Filtration: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid via vacuum filtration.[8]

-

Washing: Wash the filter cake with cold water (3x) to remove pyridinium salts and excess malonic acid.

Purification (Recrystallization)